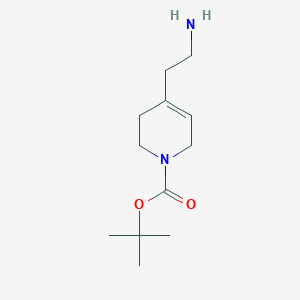

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

Chemical Identification Parameters

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is registered under the Chemical Abstracts Service number 1537603-47-6. The compound exists as a bicyclic amine derivative that combines a tetrahydropyridine ring structure with an aminoethyl substituent and a tert-butyl ester protecting group. The systematic chemical nomenclature reflects its complex structure, which incorporates multiple functional groups that contribute to its reactivity profile and synthetic utility.

The compound's identification is further supported by its International Union of Pure and Applied Chemistry name, which precisely describes the stereochemical and structural features present in the molecule. Alternative nomenclature includes 2-Methyl-2-propanyl 4-(2-aminoethyl)-3,6-dihydro-1(2H)-pyridinecarboxylate, highlighting the systematic approach to naming this complex organic structure. The compound's registry in multiple chemical databases confirms its established identity within the scientific community and its recognition as a valuable synthetic intermediate.

Molecular Formula and Weight Characteristics

The molecular formula of tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is C₁₂H₂₂N₂O₂, indicating the presence of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 226.32 grams per mole, which falls within the range typical for pharmaceutical intermediates and research compounds. The molecular formula provides insight into the compound's empirical composition and serves as a foundation for understanding its chemical behavior and reactivity patterns.

The molecular weight and formula are consistent across multiple authoritative chemical databases, confirming the accuracy of these fundamental parameters. These values are essential for stoichiometric calculations in synthetic procedures and for analytical method development. The relatively modest molecular weight makes the compound suitable for various analytical techniques and facilitates its handling in research and development applications.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h5H,4,6-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOPAWMUCDROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its unique structure that allows for further functionalization.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in the synthesis of enzyme inhibitors and receptor ligands. |

| Agrochemicals | Acts as a precursor for developing herbicides and pesticides. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its ability to interact with biological targets.

- Case Study : Research indicates that derivatives of tetrahydropyridine compounds exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology.

Biological Research

The compound is investigated for its role in biological systems, particularly in studying enzyme mechanisms and receptor interactions.

- Mechanism of Action : Similar compounds have been shown to act as enzyme inhibitors by mimicking substrate structures or binding to active sites .

Industrial Applications

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is also utilized in the production of specialty chemicals with tailored properties:

Mechanism of Action

The mechanism by which tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Biological Activity

Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 1537603-47-6) is a chemical compound characterized by its unique molecular structure, which includes a tetrahydropyridine ring and an aminoethyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. Its structure can be depicted as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily focusing on its effects in pharmacological contexts.

1. Anticancer Activity

Several studies have explored the anticancer potential of tetrahydropyridine derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of tetrahydropyridine show significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC₅₀ values in the micromolar range. These findings suggest that modifications to the tetrahydropyridine structure can enhance biological activity .

- Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells through caspase activation pathways. This mechanism highlights the potential for developing new anticancer agents based on this scaffold .

2. Neuroprotective Effects

The structural characteristics of tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate suggest possible neuroprotective properties:

- Protein Aggregation Inhibition : Research has indicated that similar compounds may inhibit protein aggregation associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). High-throughput screening identified several compounds that protect against toxicity linked to mutant SOD1 proteins .

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals the unique position of tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate:

| Compound Name | Structure | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | Structure | Varies | Anticancer |

| Doxorubicin | Structure | ~0.5 | Anticancer |

| Other Tetrahydropyridines | Varies | Varies | Neuroprotective |

Case Study 1: Anticancer Efficacy

In a study examining the effects of various tetrahydropyridine derivatives on cancer cell lines:

- Objective : To evaluate the cytotoxicity and mechanism of action.

- Results : Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate exhibited significant apoptosis induction in MCF-7 cells with an IC₅₀ value lower than that of doxorubicin in some cases.

Case Study 2: Neuroprotective Potential

A study focused on neuroprotective properties assessed the ability of tetrahydropyridine derivatives to inhibit protein aggregation related to ALS:

- Findings : Compounds similar to tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine showed promise in reducing toxicity and preventing aggregation in cellular models.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving nucleophilic substitution, oxidation, or reduction. For example:

- Boc Deprotection : Treatment with HCl in Et₂O under anhydrous conditions efficiently removes the tert-butoxycarbonyl (Boc) protecting group. A yield of 88% was achieved after 18 hours at room temperature .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate as a boronate ester precursor require Pd(dppf)Cl₂ (0.02 eq.), K₂CO₃ (3 eq.), and a 3:1 dioxane/water solvent system at 60°C for 18 hours, yielding 78% .

- Key Optimization Strategies :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Purify via silica gel chromatography (e.g., hexane/ethyl acetate gradients) .

| Reaction Step | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Boc Deprotection | HCl in Et₂O | 88% | |

| Suzuki Coupling | Pd(dppf)Cl₂, dioxane/water | 78% |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the tetrahydropyridine ring and Boc group. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the NH₂ group in the 2-aminoethyl side chain resonates at 1.5–2.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₂₂N₂O₂: 238.1681 g/mol).

- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can stereochemical challenges in derivatives of this compound be addressed during synthesis?

- Methodological Answer :

- Chiral Resolution : Use (-)-dibenzoyltartaric acid to separate enantiomers via crystallization, as demonstrated in related tetrahydropyridine systems .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry at the 4-position .

- X-ray Crystallography : Resolve ambiguities in diastereomer ratios by single-crystal analysis .

Q. What strategies mitigate conflicting toxicity data observed in in vitro vs. in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Identify neurotoxic metabolites (e.g., MPTP-like derivatives) using LC-MS/MS. MPTP analogs are linked to Parkinsonism via selective dopaminergic neuron damage .

- Species-Specific Metabolism : Test hepatocyte microsomal stability across species (e.g., human vs. murine) to address discrepancies in metabolic activation .

- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) thresholds using OECD Guidelines 423 (acute oral toxicity) .

Q. How can computational modeling guide the design of biologically active derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like calcium channels or retinol-binding protein 4 (RBP4). For example, tert-butyl tetrahydropyridine carboxylates show RBP4 antagonism in hepatic steatosis models .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity using Hammett σ constants .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported reaction yields for Pd-catalyzed cross-couplings?

- Methodological Answer :

- Parameter Screening : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and bases (Cs₂CO₃ vs. K₃PO₄) to optimize electron-deficient pyridine couplings. For instance, Pd(dppf)Cl₂ in dioxane/water improves yields to 78% vs. 30% with Pd(PPh₃)₄ .

- Microwave Assistance : Reduce reaction times from 18 hours to 10 minutes using microwave irradiation (150°C), though yields may drop to 30% due to side reactions .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and NIOSH-approved N95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl in Et₂O) .

- Spill Management : Neutralize acidic residues with NaHCO₃ and dispose via hazardous waste protocols .

Applications in Drug Discovery

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Murine Hepatic Steatosis : Administer 10–50 mg/kg/day orally for 4 weeks to assess RBP4 inhibition and lipid accumulation .

- Neuroprotection Assays : Test MPTP-induced Parkinson’s disease models for dopaminergic neuron preservation, with strict dose controls to avoid neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.